molecular formula C10H12ClNO3S B2408183 Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate CAS No. 1153928-34-7

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate

Cat. No.: B2408183
CAS No.: 1153928-34-7
M. Wt: 261.72
InChI Key: XFMVVOSWKDAEAE-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in various chemical and pharmaceutical applications

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-15-10(14)5-7(12-9(13)6-11)8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVVOSWKDAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and methyl esters. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new amide or thioether derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological or chemical activities.

Biological Activity

Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₀ClN₁O₂S
  • Molecular Weight : 221.704 g/mol
  • CAS Number : 227597-67-3

This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : IC₅₀ values were reported as low as 5.08 µM, indicating potent antiproliferative activity.
  • A549 (lung cancer) : The compound exhibited IC₅₀ values around 6.48 µM, showcasing its effectiveness against non-small cell lung cancer cells.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : It showed promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition constants (K_i) were found to be comparable to standard inhibitors like donepezil .

The biological activity of this compound can be attributed to:

  • Structural Features : The presence of the thiophene moiety enhances lipophilicity and facilitates cellular uptake.
  • Chemical Interactions : The chloroacetamido group may participate in hydrogen bonding and other interactions with target proteins, influencing their activity.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the compound's effect on MCF-7 and A549 cell lines. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.
  • Cholinesterase Inhibition Study :
    • Another investigation focused on the compound's ability to inhibit AChE. The results showed that it could effectively reduce acetylcholine levels in vitro, suggesting potential applications in treating Alzheimer's disease.

Data Summary Table

Activity TypeCell LineIC₅₀ Value (µM)Reference
AnticancerMCF-75.08
AnticancerA5496.48
Cholinesterase InhibitionN/AK_i comparable to donepezil

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